molecular formula C13H12N2O3S B2509030 methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate CAS No. 87693-81-0

methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate

Cat. No.: B2509030
CAS No.: 87693-81-0
M. Wt: 276.31
InChI Key: JNZIAXMTPLKMQF-ZRDIBKRKSA-N
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Description

Methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate is an organic compound with a complex structure that includes a benzamido group, a cyano group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of benzamide with a cyanoacetic ester, followed by the introduction of a methylsulfanyl group through nucleophilic substitution. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include the modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

methyl (Z)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-13(17)10(8-14)12(19-2)15-11(16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZIAXMTPLKMQF-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(NC(=O)C1=CC=CC=C1)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C(/NC(=O)C1=CC=CC=C1)\SC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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